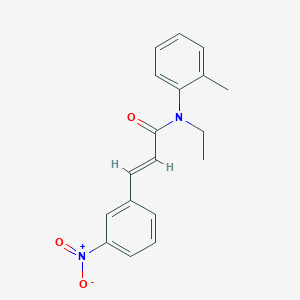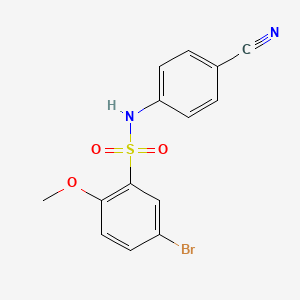
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide (abbreviated as NENPA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. NENPA is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide binds to specific proteins and enzymes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide to these targets can induce conformational changes in the protein or enzyme, which can affect its activity or function. The fluorescence of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide can be used to monitor these changes in real-time.
Biochemical and Physiological Effects:
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has also been shown to have antioxidant and anti-inflammatory properties. In addition, N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its high selectivity for specific proteins and enzymes. This allows researchers to study the activity and function of these targets in a more precise and controlled manner. Another advantage of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide is its fluorescence, which allows for real-time monitoring of protein-ligand interactions and enzymatic activity. However, one limitation of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide is its relatively low water solubility, which can make it difficult to use in aqueous environments.
将来の方向性
There are many potential future directions for research involving N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide. One area of interest is the development of new fluorescent probes based on the structure of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide, which could be used to study different types of proteins and enzymes. Another area of interest is the use of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide in drug discovery research, particularly in the identification of new drug targets and the screening of potential drug candidates. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide and its potential applications in medicine and biotechnology.
合成法
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2-methylphenylamine with 3-nitrobenzaldehyde, followed by the addition of ethyl acrylate and subsequent reduction of the nitro group to an amino group. The final product is obtained by acylation of the amino group with acryloyl chloride.
科学的研究の応用
N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to selectively bind to specific proteins and enzymes. It has been used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and protein conformational changes. N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has also been used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.
特性
IUPAC Name |
(E)-N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-19(17-10-5-4-7-14(17)2)18(21)12-11-15-8-6-9-16(13-15)20(22)23/h4-13H,3H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNDETXJJHGJC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-ethyl-N-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)

![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)

![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)
![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)
